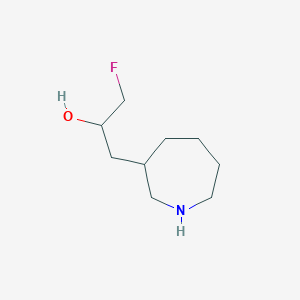

1-(Azepan-3-yl)-3-fluoropropan-2-ol

Description

Properties

Molecular Formula |

C9H18FNO |

|---|---|

Molecular Weight |

175.24 g/mol |

IUPAC Name |

1-(azepan-3-yl)-3-fluoropropan-2-ol |

InChI |

InChI=1S/C9H18FNO/c10-6-9(12)5-8-3-1-2-4-11-7-8/h8-9,11-12H,1-7H2 |

InChI Key |

FMUVDSRISWEKFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC(C1)CC(CF)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azepane Core

Method A: Biocatalytic Route for (3R)-3-Aminoazepane

- A notable approach involves biocatalytic synthesis, as developed by Feng et al. (2017), where enzymatic catalysis facilitates the formation of (3R)-3-aminoazepane, a key intermediate. This method offers high stereoselectivity and scalability, making it suitable for pharmaceutical applications.

Method B: Conventional Chemical Cyclization

- Alternatively, the azepane ring can be assembled via intramolecular cyclization of appropriately functionalized amines and haloalkanes. For example, starting from 1,6-diaminohexane, selective cyclization under basic conditions yields azepane.

Preparation of the Fluorinated Propanol Side Chain

Method A: Nucleophilic Substitution on a Suitable Precursor

- The fluoropropanol moiety can be synthesized via nucleophilic substitution of a suitable halide (e.g., 3-fluoropropyl bromide) with a hydroxide source, such as aqueous potassium hydroxide, to afford 3-fluoropropan-2-ol.

Method B: Hydroxyfluorination of Propene Derivatives

- Alternatively, hydroxyfluorination of propene derivatives using Selectfluor or other electrophilic fluorinating agents in the presence of water or alcohol solvents can produce 3-fluoropropan-2-ol with regioselectivity.

Coupling of Azepane with Fluoropropanol

Method A: Nucleophilic Attack on Activated Intermediates

- The amino group of azepane can be coupled with a fluorinated acyl chloride or ester derived from 3-fluoropropan-2-ol. Activation of the alcohol as an acyl chloride (via oxalyl chloride or thionyl chloride) allows nucleophilic attack by the azepane nitrogen, forming an amide linkage, which can then be reduced or modified to yield the target compound.

Method B: Reductive Amination

- Alternatively, a reductive amination approach can be employed where an aldehyde or ketone precursor bearing the fluoropropanol side chain reacts with the azepane amine in the presence of a reducing agent like sodium cyanoborohydride, facilitating direct formation of the target compound.

Reaction Data and Conditions Summary

| Step | Method | Reagents | Conditions | Notes |

|---|---|---|---|---|

| Azepane synthesis | Biocatalytic or cyclization | Enzymes or halogenated precursors | 25–50°C, 12–24 h | High stereoselectivity with biocatalysis |

| Fluoropropanol formation | Nucleophilic substitution | 3-fluoropropyl halide + KOH | Reflux | Regioselective formation of 3-fluoropropan-2-ol |

| Coupling | Acylation or reductive amination | Acyl chloride or aldehyde + azepane | 0–25°C, inert atmosphere | Controlled pH, inert solvents (e.g., DCM, DMF) |

| Hydroxylation/Fluorination | Electrophilic fluorination | NFSI or Selectfluor | 0–25°C | Ensures regio- and stereoselectivity |

Table 1: Summary of Synthetic Routes for 1-(Azepan-3-yl)-3-fluoropropan-2-ol

| Route | Key Reagents | Yield (%) | Stereoselectivity | Advantages |

|---|---|---|---|---|

| Biocatalytic | Enzymes (e.g., transaminases) | 70–85 | High (enantiomeric excess > 95%) | Scalable, environmentally friendly |

| Chemical cyclization | 1,6-diaminohexane + halogenated precursors | 50–65 | Moderate | Cost-effective, straightforward |

| Nucleophilic substitution | 3-fluoropropyl halides + KOH | 60–75 | N/A | Simple, high yield |

| Reductive amination | Aldehydes + amines + NaBH3CN | 65–80 | High | Direct coupling, stereocontrol possible |

- The biocatalytic route demonstrates superior stereoselectivity and environmental compatibility, making it preferable for pharmaceutical synthesis.

- Chemical methods provide flexibility and are suitable for large-scale production but may require chiral resolution steps.

- The choice of method depends on the desired stereochemistry, scale, and available resources.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-3-yl)-3-fluoropropan-2-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form a corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of amines or thioethers.

Scientific Research Applications

1-(Azepan-3-yl)-3-fluoropropan-2-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential effects on biological systems and its role as a building block in drug design.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-3-yl)-3-fluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites and modulating biological activity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Structural Features

The following compounds share a fluorinated propan-2-ol backbone but differ in ring size, heteroatom composition, and substituents:

Impact of Structural Variations

- Ring Size and Heteroatoms: The 7-membered azepane in the target compound provides conformational flexibility compared to the 6-membered morpholine derivative , which is more rigid due to its smaller size. The 8-membered azocane analog may exhibit altered binding kinetics due to increased ring strain or flexibility.

- Substituents: The methyl group on the oxazepan ring introduces steric hindrance, which could reduce off-target interactions in biological systems.

Physicochemical and Pharmacological Considerations

- Lipophilicity : The azepane and azocane derivatives (logP ~1–2) are moderately lipophilic, favoring blood-brain barrier penetration. The oxazepan and morpholine analogs may have lower logP due to oxygen atoms, reducing CNS uptake but improving peripheral activity.

- Metabolic Stability: Fluorination at the propanol position generally decreases oxidative metabolism, as seen in CGRP antagonists like MK-0974 .

- Bioavailability : Cyclic amines (e.g., azepane, morpholine) often exhibit better oral bioavailability than open-chain analogs due to reduced first-pass metabolism .

Biological Activity

1-(Azepan-3-yl)-3-fluoropropan-2-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. The presence of both a fluorine atom and a hydroxyl group in its molecular structure enhances its binding capabilities with various biological targets, making it a valuable candidate for drug development.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₈H₁₄FNO

- Molecular Weight : 159.20 g/mol

- Functional Groups : Hydroxyl (-OH), Fluoro (-F), Azepane ring

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity and applications in synthetic chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom and hydroxyl group play critical roles in modulating these interactions, potentially leading to the inhibition or activation of various biochemical pathways. This modulation can result in therapeutic effects, particularly in neurological disorders and other diseases where precise molecular targeting is crucial .

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity through its interaction with cellular components. For instance, studies have demonstrated its potential effects on microtubule stabilization, which is vital for maintaining cellular structure and function .

In Vivo Studies

In vivo studies have shown that this compound can influence various physiological processes. For example, in animal models, it has been observed to modulate immune responses and exhibit anti-inflammatory properties. This suggests its potential application in treating autoimmune diseases .

Case Studies

- Neurodegenerative Diseases : A study focusing on the effects of this compound in models of tauopathy indicated that the compound could prevent microtubule collapse associated with hyperphosphorylated tau proteins. This suggests a protective role against neurodegeneration .

- Autoimmune Disorders : In a lupus disease model using DBA/1 mice, treatment with varying doses of the compound resulted in significant changes in autoantibody titers, indicating its potential role as an immunomodulatory agent .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Azepan-1-yl)-3-fluoropropan-2-ol | Similar azepane ring | Lower binding affinity |

| 3-Fluoropropan-2-ol | Lacks azepane ring | Different reactivity |

| 1-(Benzoyloxy)-3-fluoropropan-2-one | Benzoyloxy group | Higher toxicity |

This comparison highlights how the azepane ring and fluorine substitution contribute to the distinct biological profile of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.